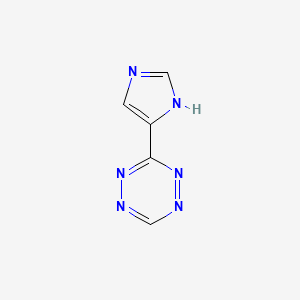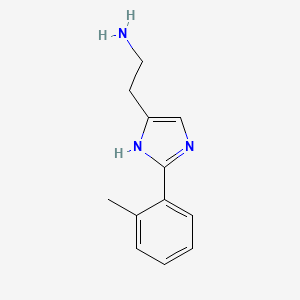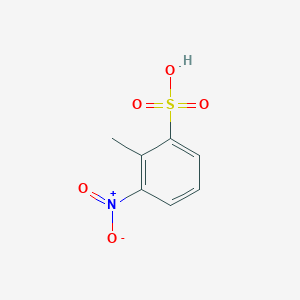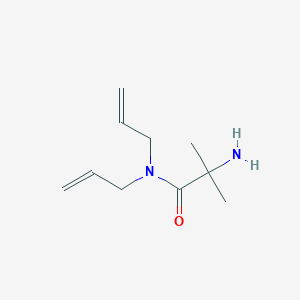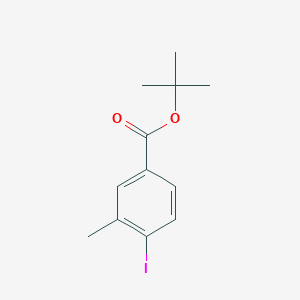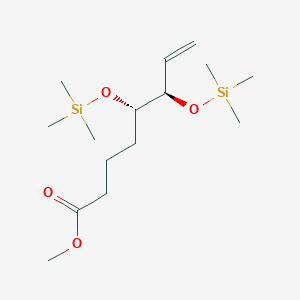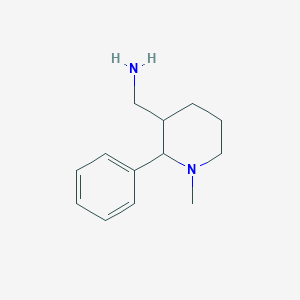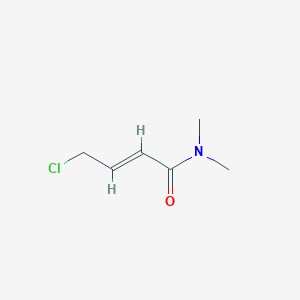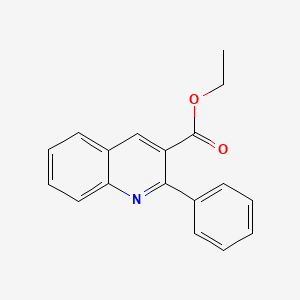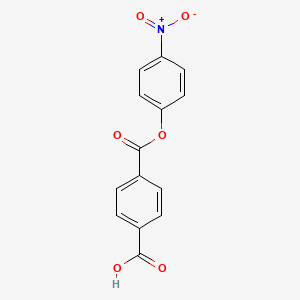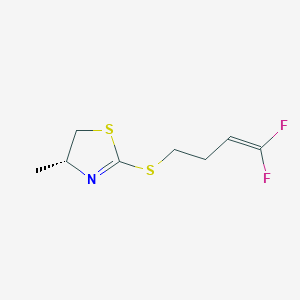![molecular formula C14H16B2O6S2 B12821636 (2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is a complex organoboron compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but less structural complexity.
Pinacol boronic ester: Known for its stability and use in various organic reactions.
Uniqueness
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical transformations. Its dual boronic acid groups enhance its reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C14H16B2O6S2 |
|---|---|
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid |
InChI |
InChI=1S/C14H16B2O6S2/c1-3-21-11-7-5-9(15(17)18)24-14(7)12(22-4-2)8-6-10(16(19)20)23-13(8)11/h5-6,17-20H,3-4H2,1-2H3 |
Clave InChI |
SEHBTRKXEDWCEA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C3=C(C=C(S3)B(O)O)C(=C2S1)OCC)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


